molecular formula C13H13N5OS B2632580 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine CAS No. 2380191-00-2

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine

Cat. No.: B2632580
CAS No.: 2380191-00-2
M. Wt: 287.34
InChI Key: YJQCRFHSXYWZDI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine derives its systematic name from the hierarchical priority rules of the International Union of Pure and Applied Chemistry (IUPAC). The parent heterocycle is the pyrimidine ring, a six-membered aromatic system with nitrogen atoms at positions 1 and 3. The substituents are assigned numerical positions based on their attachment points:

  • Position 5 of the pyrimidine ring is substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with a methyl group at position 3.
  • Position 4 of the pyrimidine ring features an amino group (–NH–) substituted with a 2-(thiophen-2-yl)ethyl moiety. The thiophene ring, a five-membered aromatic sulfur-containing heterocycle, is attached to the ethyl chain via its 2-position.

The structural representation (Figure 1) highlights these features, with the pyrimidine core serving as the scaffold for the oxadiazole and thiophene-containing substituents.

Property Description
IUPAC Name 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine
Core Structure Pyrimidine (positions 4 and 5 substituted)
Substituent at Position 5 3-methyl-1,2,4-oxadiazol-5-yl
Substituent at Position 4 2-(thiophen-2-yl)ethylamine

Figure 1. Structural breakdown of the compound, emphasizing substituent positions and heterocyclic systems.

CAS Registry Number and Molecular Formula Validation

As of the latest available data (May 2025), the CAS Registry Number for this compound has not been publicly listed in major chemical databases such as PubChem or Fisher Scientific. This absence suggests it may be a novel research compound or part of a proprietary series not yet fully characterized in open literature.

The molecular formula C₁₃H₁₄N₅OS is validated through combinatorial analysis of its structural components:

  • Pyrimidine core : C₄H₃N₃
  • 3-methyl-1,2,4-oxadiazole : C₃H₃N₂O
  • 2-(thiophen-2-yl)ethyl group : C₆H₈S

The formula aligns with analogous compounds in the 1,2,4-oxadiazole-pyrimidine family, such as 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine (CAS 2034341-25-6, C₁₈H₁₄FN₅OS). Replacing the fluorophenyl group with a methyl group reduces the carbon count by five and adjusts hydrogen and halogen content accordingly.

Alternative Naming Conventions in Heterocyclic Chemistry Literature

In specialized contexts, alternative nomenclature systems may describe this compound:

  • Functional Group Prioritization :

    • The oxadiazole ring may be labeled as 5-(3-Me-1,2,4-Oxdiazolyl) , emphasizing the methyl (Me) substituent.
    • The thiophene-ethyl chain might be abbreviated as 2-Thienylethyl , a common shorthand in medicinal chemistry.
  • Positional Descriptors :

    • Older literature could invert substituent order, e.g., 4-amino-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-thienylethyl)pyrimidine , though this violates IUPAC priority rules.
  • Hybrid Systems :

    • In pharmacological studies, such compounds are often coded by their biological targets or synthetic routes (e.g., “OXD-Pyrimidine-Thiophene derivative”).
Convention Type Example
Trivial Naming N-(2-Thienylethyl)-5-(3-methyloxadiazolyl)pyrimidin-4-amine
Pharmacological Code OXD-Me-Pyrimidine-Thiophene
Substituent-First Approach 5-(1,2,4-Oxadiazol-5-yl-3-methyl)-4-(2-thiophen-2-ylethylamino)pyrimidine

Table 1. Alternative naming conventions observed in heterocyclic chemistry literature.

Properties

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-9-17-13(19-18-9)11-7-14-8-16-12(11)15-5-4-10-3-2-6-20-10/h2-3,6-8H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQCRFHSXYWZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrimidine ring: This step involves the reaction of the oxadiazole intermediate with a pyrimidine derivative.

    Introduction of the thiophene moiety: The final step involves the coupling of the thiophene group to the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Scientific Research Applications

Research indicates that derivatives of 1,2,4-oxadiazoles, including this compound, exhibit significant biological activities:

  • Anticancer Activity :
    • Compounds containing the oxadiazole ring have been identified as potential anticancer agents. For example, derivatives have shown activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
    • A study highlighted that certain oxadiazole derivatives induced apoptosis in cancer cells by activating caspases, which are critical for programmed cell death .
  • Neuroprotective Effects :
    • The compound is being investigated for its potential in treating neurodegenerative diseases. Research has indicated that oxadiazole derivatives can influence tau protein aggregation, a hallmark of Alzheimer's disease and other tauopathies . This suggests that the compound could play a role in mitigating neurodegeneration.
  • Anti-inflammatory Properties :
    • Some studies have reported that oxadiazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

  • Study on Anticancer Activity :
    • A recent study synthesized a series of 1,2,4-oxadiazole derivatives and tested their activity against multiple cancer cell lines. One derivative exhibited an IC50 value of 0.48 µM against MCF-7 cells, indicating potent anticancer properties .
  • Neurodegenerative Disease Research :
    • In research focusing on tauopathies, compounds similar to 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine were shown to inhibit tau aggregation in vitro. This suggests potential therapeutic applications for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Insights : Computational studies (e.g., DFT methods as in ) could predict the target’s electronic properties and binding modes relative to analogs.
  • Data Gaps : Direct pharmacological data for the target compound are absent; further in vitro/in vivo studies are needed to validate its bioactivity.
  • Synthetic Challenges : Low yields in oxadiazole synthesis (e.g., 6% in ) suggest the need for improved catalytic systems or alternative routes.

Biological Activity

The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine is a novel pyrimidine derivative featuring a 1,2,4-oxadiazole moiety and a thiophene substituent. This structural configuration suggests potential biological activities based on the known properties of similar compounds. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Biological Activity Overview

The biological activity of compounds containing oxadiazole and thiophene moieties has been widely studied, revealing various pharmacological properties. The following sections summarize key findings related to the biological activity of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[2-(thiophen-2-yl)ethyl]pyrimidin-4-amine .

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM)
HeLa (Cervical)0.31 ± 0.022
A549 (Lung)0.53 ± 0.025
HT-29 (Colon)0.12 ± 0.030

These results suggest that modifications to the oxadiazole ring can enhance anticancer activity by altering interactions with cellular targets such as protein kinases and other signaling pathways .

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored through in vitro studies. Similar oxadiazole derivatives have demonstrated effective antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

These findings highlight the compound's ability to inhibit bacterial growth and biofilm formation, which is critical for developing new antibacterial agents .

Antioxidant Activity

Compounds with oxadiazole rings have also been noted for their antioxidant properties. The antioxidant activity was evaluated using the TBARS assay, which measures lipid peroxidation:

Compound EC50_{50} (mM)
Oxadiazole Derivative0.565

This indicates that the compound may protect cells from oxidative stress by scavenging free radicals .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the efficacy of a series of pyrimidine derivatives containing oxadiazole against various cancer cell lines. The results indicated that the introduction of a thiophene group significantly enhanced cytotoxicity compared to non-thiophene analogs.
  • Case Study on Antimicrobial Properties :
    Another investigation focused on the antimicrobial effects of thiophene-containing oxadiazole derivatives against drug-resistant strains of bacteria. The results showed that these compounds exhibited lower MIC values than traditional antibiotics.

Q & A

Q. What scale-up challenges arise in synthesizing this compound, and how are they mitigated?

  • Heat dissipation : Use jacketed reactors for exothermic cyclization steps () .
  • Purification : Replace column chromatography with recrystallization or centrifugal partitioning chromatography for large batches.

Methodological Considerations

Q. How to address discrepancies between experimental and theoretical NMR chemical shifts?

  • Recalculate shifts using DFT (Gaussian 09) with solvent corrections (DMSO or CDCl₃). Compare with empirical data () . Adjust for tautomeric forms or hydrogen bonding not modeled in simulations.

Q. What green chemistry principles apply to the synthesis of this compound?

  • Replace POCl₃ with ionic liquids for cyclization (lower toxicity). Use solvent-free conditions for condensation, as validated for pyrimidines () .

Q. How to isolate and characterize isomeric byproducts formed during synthesis?

  • Employ preparative HPLC with a C18 column (MeCN/H₂O gradient). Assign structures via NOESY (spatial proximity of substituents) and high-resolution MS/MS () .

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